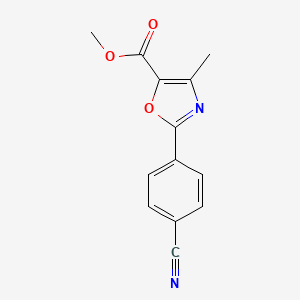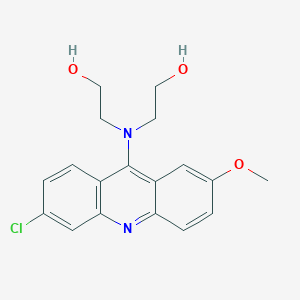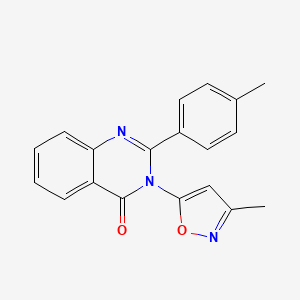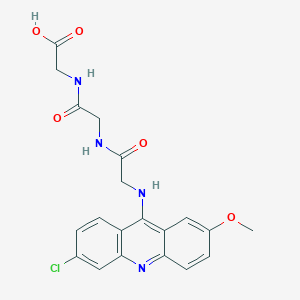
N-(6-Chloro-2-methoxyacridin-9-yl)glycylglycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-((6-Chloro-2-methoxyacridin-9-yl)amino)acetamido)acetamido)acetic acid is a complex organic compound with the molecular formula C20H19ClN4O5 and a molecular weight of 430.84 g/mol . This compound is known for its unique structure, which includes an acridine core substituted with a chloro and methoxy group, and multiple acetamido groups. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(2-(2-((6-Chloro-2-methoxyacridin-9-yl)amino)acetamido)acetamido)acetic acid involves multiple steps. The starting material, 6,9-dichloro-2-methoxyacridine, undergoes a series of reactions to introduce the amino and acetamido groups. The general synthetic route includes:
Nitration and Reduction: The 6,9-dichloro-2-methoxyacridine is nitrated to introduce a nitro group, which is then reduced to form the amino group.
Acylation: The amino group is acylated with acetic anhydride to form the acetamido derivative.
Further Functionalization: Additional acetamido groups are introduced through subsequent acylation reactions.
Chemical Reactions Analysis
2-(2-(2-((6-Chloro-2-methoxyacridin-9-yl)amino)acetamido)acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the acridine core can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-(2-((6-Chloro-2-methoxyacridin-9-yl)amino)acetamido)acetamido)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-(2-(2-((6-Chloro-2-methoxyacridin-9-yl)amino)acetamido)acetamido)acetic acid involves its interaction with DNA. The acridine core intercalates between DNA base pairs, disrupting the helical structure and inhibiting replication and transcription processes. This interaction can lead to cell cycle arrest and apoptosis in cancer cells . The molecular targets include DNA and various enzymes involved in DNA replication and repair pathways.
Comparison with Similar Compounds
Similar compounds to 2-(2-(2-((6-Chloro-2-methoxyacridin-9-yl)amino)acetamido)acetamido)acetic acid include:
9-Aminoacridine: Another acridine derivative used in DNA studies and as an antiseptic.
6,9-Dichloro-2-methoxyacridine: The starting material for the synthesis of the target compound, also used in various chemical reactions.
9-Amino-6-chloro-2-methoxyacridine: A derivative with similar DNA intercalating properties.
The uniqueness of 2-(2-(2-((6-Chloro-2-methoxyacridin-9-yl)amino)acetamido)acetamido)acetic acid lies in its multiple acetamido groups, which enhance its solubility and reactivity compared to simpler acridine derivatives.
Properties
CAS No. |
92515-32-7 |
|---|---|
Molecular Formula |
C20H19ClN4O5 |
Molecular Weight |
430.8 g/mol |
IUPAC Name |
2-[[2-[[2-[(6-chloro-2-methoxyacridin-9-yl)amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H19ClN4O5/c1-30-12-3-5-15-14(7-12)20(13-4-2-11(21)6-16(13)25-15)24-9-18(27)22-8-17(26)23-10-19(28)29/h2-7H,8-10H2,1H3,(H,22,27)(H,23,26)(H,24,25)(H,28,29) |
InChI Key |
OOXWZHOYIHPKKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


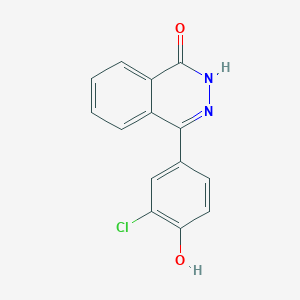
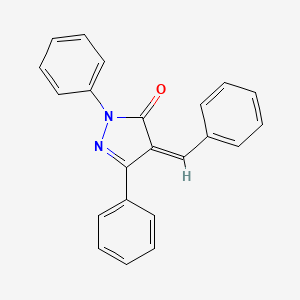
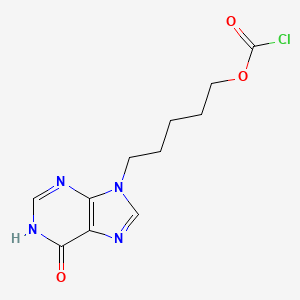
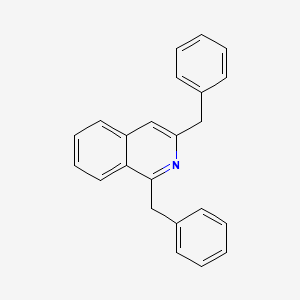

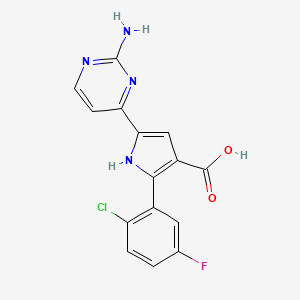

![Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B12914699.png)
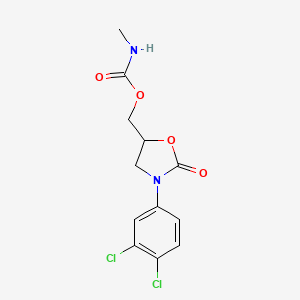
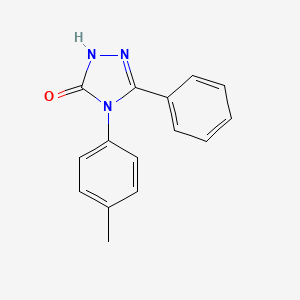
![4-({2-[2,2-Di(1h-indol-3-yl)ethyl]phenyl}amino)-2-methylidene-4-oxobutanoic acid](/img/structure/B12914704.png)
